ピペラジンスルホンアミド

Piperazinesulfonamidesは、ピペラジン環とスルホナミド基を有する有機化合物の一種であり、抗菌薬や医薬品中の重要な中間体として広く利用される。スルホナミド基は、ペプチド結合の模倣構造を持ち、酵素阻害作用に寄与する。ピペラジン環は、分子の立体構造を安定化し、生物活性を向上させる特性を持つ。この構造の組み合わせにより、優れた水溶性と膜透過性が得られ、薬物動態において有益な性質を示す。また、多様な置換基導入が可能で、構造調整による機能制御が可能である。化学的安定性と反応性のバランスが取れており、合成化学においても有用な構造である。

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

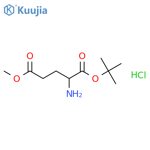

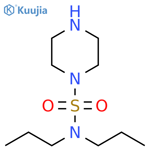

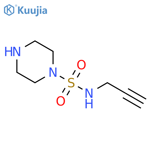

|

4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide | 1790905-18-8 | C11H23N3O2S |

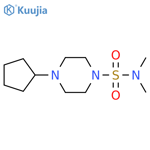

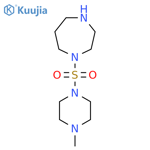

|

N,N-Dimethylpiperazine-1-sulfonamide | 98961-97-8 | C6H15N3O2S |

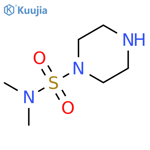

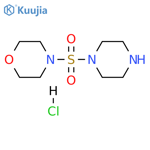

|

| 5433-30-7 | C12H28N4O4S2 |

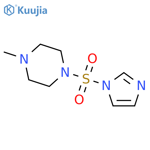

|

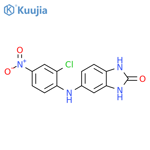

1-(1-Imidazolyl)sulfonyl-4-methylpiperazine | 1823876-66-9 | C8H14N4O2S |

|

N,N-dipropylpiperazine-1-sulfonamide | 99868-87-8 | C10H23N3O2S |

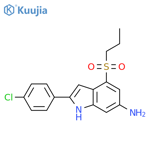

|

4-(piperazine-1-sulfonyl)morpholine hydrochloride | 813463-32-0 | C8H18ClN3O3S |

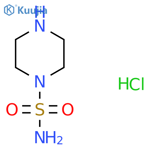

|

Piperazine-1-sulfonamide hydrochloride | 1403952-74-8 | C4H12ClN3O2S |

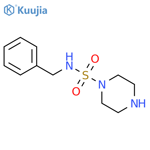

|

1-Piperazinesulfonamide, N-(phenylmethyl)- | 1042644-30-3 | C11H17N3O2S |

|

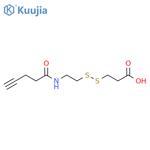

N-(prop-2-yn-1-yl)piperazine-1-sulfonamide | 1042642-74-9 | C7H13N3O2S |

|

1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane | 1038274-23-5 | C10H22N4O2S |

関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

推奨される供給者

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

atkchemicaFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

-

-

Alkyne-SS-COOH Cas No: 2279938-29-1

Alkyne-SS-COOH Cas No: 2279938-29-1 -

-